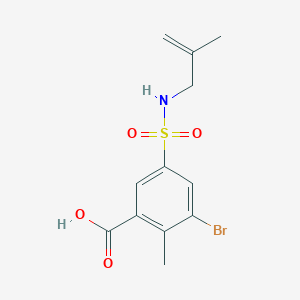![molecular formula C11H15N5O B6645519 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and lipoxygenase. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of tumor growth and for developing new anticancer agents. Additionally, its anti-inflammatory and antioxidant properties make it useful for studying the mechanisms of inflammation and oxidative stress-related diseases.
One limitation of using 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol. One direction is to further investigate its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential as a therapeutic agent for various diseases.
Another direction for future research is to investigate the potential of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol as a lead compound for the development of new drugs. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for drug development.
Conclusion:
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol is a chemical compound that has shown promise as a therapeutic agent for various diseases. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a useful tool for studying the mechanisms of tumor growth and inflammation. While further studies are needed to determine its safety and efficacy in vivo, it has the potential to be a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol involves the reaction of cyclobutanone with 5-aminotetrazole in the presence of a strong base such as sodium hydride. This reaction leads to the formation of 2,2-dimethyl-3-(5-tetrazolyl)cyclobutanone, which is then treated with hydroxylamine-O-sulfonic acid to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antitumor activity and has been investigated as a potential anticancer agent. Additionally, it has been studied for its anti-inflammatory and antioxidant properties and has shown promise as a therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-11(2)7(5-8(11)17)14-9-10-15-13-6-16(10)4-3-12-9/h3-4,6-8,17H,5H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKPXUEPBOZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC2=NC=CN3C2=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)
![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)
![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)
